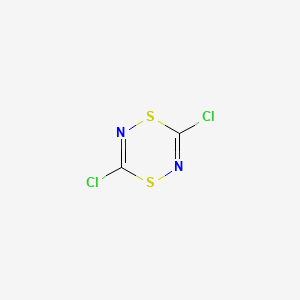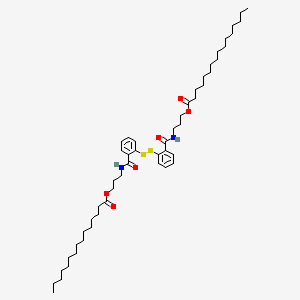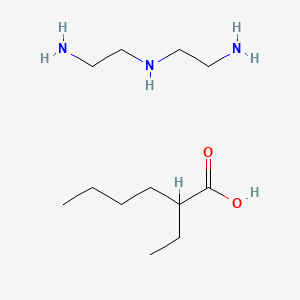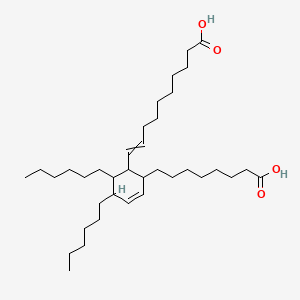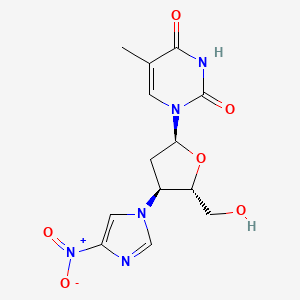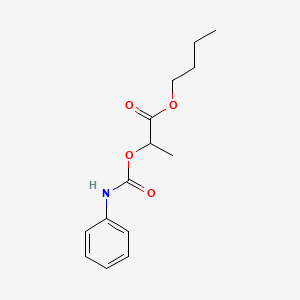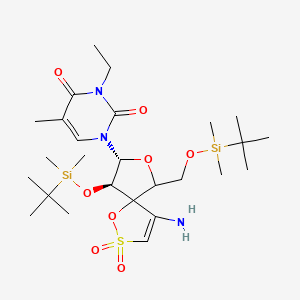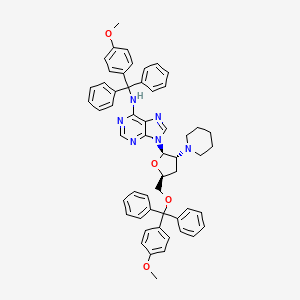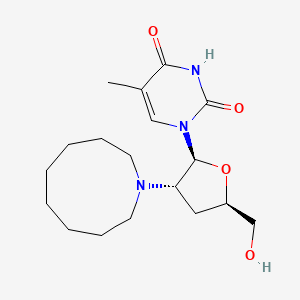
Uridine, 2',3'-dideoxy-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a chemical compound that belongs to the class of nucleoside analogs. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a methyl group at the 5’ position, along with an octahydro-1H-azonin-1-yl group at the 2’ position.
Preparation Methods
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves several steps. The synthetic route typically starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ and 3’ positions. The introduction of the octahydro-1H-azonin-1-yl group is achieved through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interfere with nucleic acid synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- can be compared with other nucleoside analogs such as:
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: This compound also lacks hydroxyl groups at the 2’ and 3’ positions and has a trityl group at the 5’ position.
2’,3’-Dideoxy-2’-(hydroxymethyl)-5-methyl uridine: This compound has a hydroxymethyl group at the 2’ position instead of the octahydro-1H-azonin-1-yl group.
The uniqueness of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
134935-12-9 |
|---|---|
Molecular Formula |
C18H29N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[(2S,3S,5R)-3-(azonan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O4/c1-13-11-21(18(24)19-16(13)23)17-15(10-14(12-22)25-17)20-8-6-4-2-3-5-7-9-20/h11,14-15,17,22H,2-10,12H2,1H3,(H,19,23,24)/t14-,15+,17+/m1/s1 |
InChI Key |
FOHCIKXARZHCRM-VYDXJSESSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](C[C@@H](O2)CO)N3CCCCCCCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


